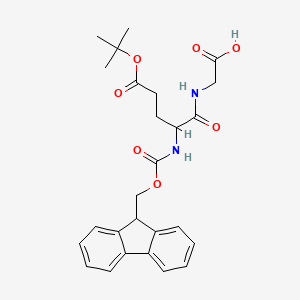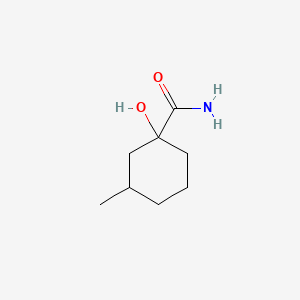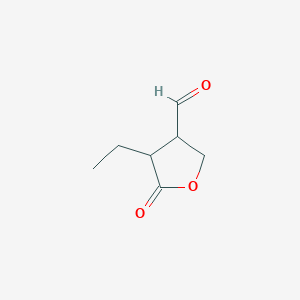
Zirconium tungstate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium tungstate is a compound with the chemical formula Zr(WO₄)₂. It is known for its unique property of negative thermal expansion, meaning it contracts when heated over a wide range of temperatures. This characteristic makes it a subject of significant interest in materials science and engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium tungstate can be synthesized through various methods. One common method involves the hydrothermal synthesis route, where zirconium chloride and sodium tungstate are mixed in an aqueous solution, followed by heating at high temperatures . Another method involves the solid-state reaction of zirconium dioxide and tungsten trioxide at elevated temperatures, followed by rapid cooling to stabilize the desired phase .
Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its scalability. The process includes mixing stoichiometric amounts of zirconium dioxide and tungsten trioxide, heating the mixture to around 900°C, and then rapidly cooling it to room temperature to obtain the metastable cubic phase .
Chemical Reactions Analysis
Types of Reactions: Zirconium tungstate primarily undergoes reactions involving its thermal properties. It is known for its negative thermal expansion, which is a result of the vibrational modes within its crystal structure . It does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The synthesis of this compound typically involves reagents like zirconium chloride, sodium tungstate, and hydrochloric acid in hydrothermal synthesis . In solid-state reactions, zirconium dioxide and tungsten trioxide are the primary reagents .
Major Products Formed: The primary product formed from these reactions is this compound itself, with its unique cubic phase that exhibits negative thermal expansion .
Scientific Research Applications
Zirconium tungstate has a wide range of scientific research applications due to its unique properties. It is used in the development of composite materials to control thermal expansion, which is crucial in precision instruments and aerospace applications . Additionally, it is being explored for use in radiation shielding materials due to its ability to attenuate gamma rays . In the field of electronics, it is used in the production of materials that require stable dimensions over a range of temperatures .
Mechanism of Action
The negative thermal expansion of zirconium tungstate is driven by phonon vibrations within its crystal structure. These vibrations involve the near-rigid WO₄ units and Zr-O bonds at low frequencies, with increasing deformation of O-W-O and O-Zr-O bond angles as the temperature rises . This mechanism is unique and not fully understood, but it is believed to involve a combination of vibrational modes that lead to the contraction of the material when heated .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to zirconium tungstate include other materials that exhibit negative thermal expansion, such as scandium fluoride (ScF₃), zinc cyanide (Zn(CN)₂), and copper(I) oxide (Cu₂O) .
Uniqueness: What sets this compound apart from these compounds is its isotropic negative thermal expansion over a wide temperature range, from near absolute zero to over 1000 K . This makes it particularly valuable in applications where uniform thermal contraction is required across different dimensions.
Properties
Molecular Formula |
O8W2Zr |
|---|---|
Molecular Weight |
586.9 g/mol |
IUPAC Name |
dioxido(dioxo)tungsten;zirconium(4+) |
InChI |
InChI=1S/8O.2W.Zr/q;;;;4*-1;;;+4 |
InChI Key |
OJLGWNFZMTVNCX-UHFFFAOYSA-N |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)









